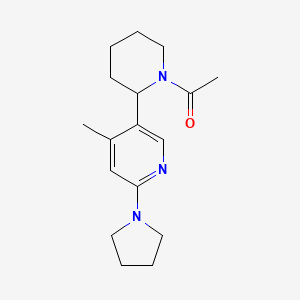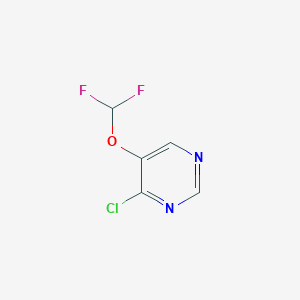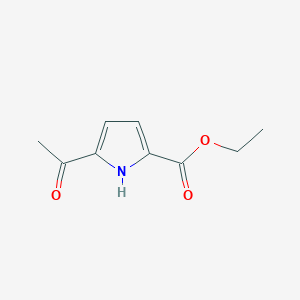
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl glycinate hydrochloride with acyl (bromo)acetylenes in the presence of a base such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . This method is advantageous due to its metal-free nature and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous-flow processes to ensure safety and efficiency. These processes often utilize starting materials like ethyl glycinate hydrochloride and employ conditions that minimize the use of hazardous reagents .
化学反应分析
Types of Reactions
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of ethyl esters and other fine chemicals.
作用机制
The mechanism of action of ethyl 5-acetyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.
Ethyl 5-acetyl-1H-pyrrole-3-carboxylate: Similar but with the carboxylate group at a different position on the pyrrole ring.
Uniqueness
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an acetyl group and an ethyl ester group on the pyrrole ring provides distinct chemical properties that can be exploited in various synthetic and biological applications .
属性
CAS 编号 |
119647-70-0 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-5-4-7(10-8)6(2)11/h4-5,10H,3H2,1-2H3 |
InChI 键 |
UMAGGVUZZDOQKV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




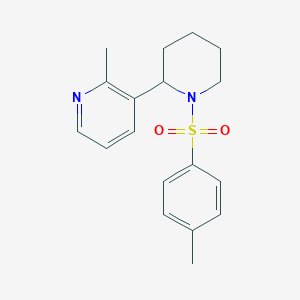



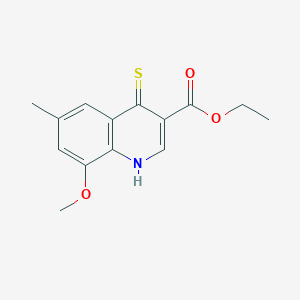

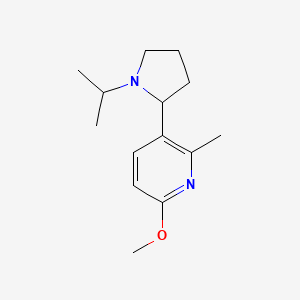
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808917.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide](/img/structure/B11808921.png)
